2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
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Overview
Description
2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Cyclopentyl Substitution: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the intermediate compound.
Methylation: The methyl group at the 5-position can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom is a good leaving group, making the compound amenable to various nucleophilic substitution reactions, where different nucleophiles can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted pyrido[2,3-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study biological pathways and mechanisms, especially those involving pyrimidine derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one: Similar structure but with a chlorine atom instead of a bromine atom.
8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one: Contains a methylsulfanyl group instead of a bromine atom.
2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one: Lacks the bromine atom, having a chlorine atom instead.
Uniqueness
2-bromo-8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 2-position makes it particularly suitable for further functionalization through substitution reactions, providing a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
CAS No. |
2481084-21-1 |
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Molecular Formula |
C13H14BrN3O |
Molecular Weight |
308.2 |
Purity |
0 |
Origin of Product |
United States |
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